molecular formula C9H17N3O B13794470 2,3,3-Trimethylhexahydroimidazo[1,5-A]pyrazin-1(5H)-one CAS No. 85817-78-3

2,3,3-Trimethylhexahydroimidazo[1,5-A]pyrazin-1(5H)-one

Cat. No.: B13794470
CAS No.: 85817-78-3
M. Wt: 183.25 g/mol
InChI Key: IZGUHRCEPHBPJO-UHFFFAOYSA-N
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Description

2,3,3-Trimethylhexahydroimidazo[1,5-A]pyrazin-1(5H)-one is a heterocyclic compound that belongs to the class of imidazo[1,5-a]pyrazines. These compounds are known for their unique chemical structure and versatility, making them valuable in various scientific research fields. The compound’s structure consists of a fused ring system that includes an imidazole and a pyrazine ring, which contributes to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3-Trimethylhexahydroimidazo[1,5-A]pyrazin-1(5H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of appropriate amines with aldehydes or ketones, followed by cyclization to form the fused ring system. Reaction conditions often include the use of catalysts such as acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,3,3-Trimethylhexahydroimidazo[1,5-A]pyrazin-1(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the ring system.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted under mild to moderate temperatures.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated ring systems.

    Substitution: Formation of substituted derivatives with new functional groups attached to the ring system.

Scientific Research Applications

2,3,3-Trimethylhexahydroimidazo[1,5-A]pyrazin-1(5H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.

    Industry: Utilized in the development of materials with specific properties, such as luminescent materials for optoelectronic devices.

Mechanism of Action

The mechanism of action of 2,3,3-Trimethylhexahydroimidazo[1,5-A]pyrazin-1(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyrazine: Another heterocyclic compound with a similar fused ring system but different substitution patterns.

    Imidazo[1,5-a]pyridine: Shares the imidazole ring but has a pyridine ring instead of a pyrazine ring.

    Imidazo[1,2-a]pyrimidine: Contains a pyrimidine ring fused to the imidazole ring.

Uniqueness

2,3,3-Trimethylhexahydroimidazo[1,5-A]pyrazin-1(5H)-one is unique due to its specific substitution pattern and the presence of three methyl groups, which can influence its chemical reactivity and biological activity

Properties

CAS No.

85817-78-3

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

2,3,3-trimethyl-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyrazin-1-one

InChI

InChI=1S/C9H17N3O/c1-9(2)11(3)8(13)7-6-10-4-5-12(7)9/h7,10H,4-6H2,1-3H3

InChI Key

IZGUHRCEPHBPJO-UHFFFAOYSA-N

Canonical SMILES

CC1(N(C(=O)C2N1CCNC2)C)C

Origin of Product

United States

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